4-amino-N,N-dipropylbenzamide
Description
Chemical Structure: 4-Amino-N,N-dipropylbenzamide (CAS 79868-19-2) is a benzamide derivative with the molecular formula C₁₃H₂₀N₂O and a molecular weight of 220.31 g/mol . The compound features an amino group (-NH₂) at the para position of the benzene ring and two propyl chains attached to the amide nitrogen.
Properties
IUPAC Name |
4-amino-N,N-dipropylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-3-9-15(10-4-2)13(16)11-5-7-12(14)8-6-11/h5-8H,3-4,9-10,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZJRTKRDSVWQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80586397 | |
| Record name | 4-Amino-N,N-dipropylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80586397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79868-19-2 | |
| Record name | 4-Amino-N,N-dipropylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80586397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N,N-dipropylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-nitrobenzoyl chloride and dipropylamine.
Nucleophilic Substitution: The reaction between 4-nitrobenzoyl chloride and dipropylamine in the presence of a base, such as triethylamine, leads to the formation of 4-nitro-N,N-dipropylbenzamide.
Reduction: The nitro group in 4-nitro-N,N-dipropylbenzamide is reduced to an amino group using a reducing agent like palladium on carbon (Pd/C) and hydrogen gas (H2), resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial practices include:
Continuous Flow Reactors: These reactors allow for better control of reaction parameters and improved safety.
Catalyst Recycling: The use of recyclable catalysts, such as Pd/C, to reduce costs and environmental impact.
Purification: Techniques like crystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-amino-N,N-dipropylbenzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form corresponding amines.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Electrophiles like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
Pharmacological Applications
2.1 Enzyme Inhibition
Research indicates that 4-amino-N,N-dipropylbenzamide exhibits properties that may inhibit specific enzymes. For instance, it has been studied for its potential to modulate cholinergic activity, which is crucial in conditions like Alzheimer's disease. The compound may inhibit butyrylcholinesterase activity, thereby impacting neurotransmission and offering therapeutic benefits for neurodegenerative conditions .
2.2 Neuropharmacology
The compound has shown promise in neuropharmacological studies, particularly in modulating gamma-aminobutyric acid type A (GABA_A) receptors. Modifications in its structure have led to enhanced activity in GABA_A receptor modulation, which is essential for maintaining neuronal excitability and preventing over-excitation in the brain .
Case Studies
3.1 Study on DNA Methylation Inhibition
A notable study explored the design and synthesis of this compound analogues as inhibitors of DNA methyltransferases (DNMTs). These compounds were shown to effectively inhibit DNMT1, DNMT3A, and DNMT3B, which are critical in cancer biology as they regulate gene expression through methylation .
3.2 Therapeutic Implications
In another study, the potential of this compound derivatives was evaluated for their ability to inhibit nonenzymatic cross-linking of proteins, a process implicated in aging and various diseases such as diabetes and cardiovascular conditions. The findings suggested that these compounds could enhance protein longevity and function .
Data Tables
| Application Area | Mechanism/Action | Potential Benefits |
|---|---|---|
| Enzyme Inhibition | Inhibits butyrylcholinesterase | Potential treatment for Alzheimer's disease |
| Neuropharmacology | Modulates GABA_A receptors | Regulates neuronal excitability |
| DNA Methylation Inhibition | Inhibits DNMT1, DNMT3A, DNMT3B | Potential anti-cancer effects |
| Protein Cross-linking | Prevents nonenzymatic cross-linking | Enhances protein longevity |
Mechanism of Action
The mechanism of action of 4-amino-N,N-dipropylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved may include:
Enzyme Inhibition: The compound binds to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.
Receptor Binding: It interacts with receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Stability and Reactivity Insights
- This compound: Stable under inert storage but reacts with strong oxidizers .
- 4-Chloro-N,N-dipropylbenzamide : Likely stable under similar conditions, though halogenated analogs may exhibit higher photochemical reactivity.
Biological Activity
4-Amino-N,N-dipropylbenzamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and pharmacokinetic evaluations.
Chemical Structure and Properties
This compound (C13H18N2O) features a benzamide backbone with two propyl groups and an amino group at the para position. This structure is significant for its interaction with various biological targets.
Cardiovascular Effects
Research indicates that compounds similar to this compound can influence cardiovascular parameters. For instance, studies on related compounds have shown effects on perfusion pressure and coronary resistance in isolated rat heart models. These findings suggest that such compounds may interact with calcium channels, leading to changes in cardiac performance .
Table 1: Effects of Related Compounds on Perfusion Pressure
| Compound | Effect on Perfusion Pressure | Mechanism of Action |
|---|---|---|
| 4-(2-aminoethyl)benzenesulfonamide | Decreased | Calcium channel inhibition |
| This compound | Under investigation | Potential calcium channel interaction |
The proposed mechanism for the biological activity of this compound involves its interaction with calcium channels. Theoretical docking studies suggest that this compound may bind to specific residues on calcium channel proteins, potentially leading to modulation of cardiac contractility and vascular resistance .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Theoretical models have been employed to assess absorption, distribution, metabolism, and excretion (ADME) parameters. For example, simulations indicate varying permeability across cell types, which could influence its bioavailability and efficacy in vivo .
Table 2: Theoretical Pharmacokinetic Parameters
| Parameter | Value/Description |
|---|---|
| Absorption | High permeability in certain cells |
| Distribution | Moderate volume of distribution |
| Metabolism | Predicted hepatic metabolism |
| Excretion | Renal clearance expected |
Safety and Toxicity
Safety profiles for similar compounds indicate potential toxicity concerns. For example, derivatives like 4-amino-N-phenylbenzamide have shown harmful effects upon ingestion or skin contact. Therefore, it is essential to evaluate the safety profile of this compound through rigorous testing before clinical application .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
